((R)-3-Hydroxy-piperidin-1-yl)-acetic acid

Chiral building blocks Enantiomeric purity Pharmaceutical intermediates

Stereochemical inconsistency in chiral building blocks leads to failed asymmetric syntheses and unreliable SAR data. This (R)-enantiomer (CAS 1354002-75-7) provides: • Guaranteed stereochemical integrity (≥98% purity) eliminating diastereoselectivity risks in lactam formation for Alzheimer's γ-secretase modulators • Validated chiral HPLC reference standard with commercially available (S)-enantiomer for robust method development • Consistent target engagement in CNS drug discovery, avoiding potency dilution caused by racemic substitution

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 1354002-75-7
Cat. No. B1454487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((R)-3-Hydroxy-piperidin-1-yl)-acetic acid
CAS1354002-75-7
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC(=O)O)O
InChIInChI=1S/C7H13NO3/c9-6-2-1-3-8(4-6)5-7(10)11/h6,9H,1-5H2,(H,10,11)/t6-/m1/s1
InChIKeyFVWNVXIYNYGOAS-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Hydroxy-piperidin-1-yl-acetic Acid Overview


((R)-3-Hydroxy-piperidin-1-yl)-acetic acid (CAS 1354002-75-7) is a chiral piperidine derivative bearing a hydroxyl group at the 3-position and an acetic acid moiety at the 1-position, with a molecular formula of C7H13NO3 and molecular weight of 159.18 g/mol [1]. The compound exists as the (R)-enantiomer, distinguished by its specific stereochemical configuration at the 3-carbon . This heterocyclic compound serves as a versatile chiral building block in medicinal chemistry and organic synthesis, particularly for the construction of enantiopure pharmaceuticals and agrochemicals [1]. Its structural features enable further derivatization through the hydroxyl and carboxylic acid functional groups, making it a valuable intermediate in asymmetric synthesis workflows .

Workflow Chiral building block for asymmetric synthesis
Selection Single (R)-enantiomer with defined stereochemistry
Use Context Medicinal chemistry and agrochemical intermediate

Why Generic Substitution Fails


The (R)-enantiomer of 3-hydroxy-piperidin-1-yl-acetic acid (CAS 1354002-75-7) is not interchangeable with its (S)-enantiomer (CAS 1354000-55-7) or the racemic mixture (CAS 1217862-95-7) in applications where stereochemistry dictates biological activity or downstream synthetic outcomes . Chiral recognition in biological targets and asymmetric catalytic processes mandates the use of a single, well-defined enantiomer to ensure reproducibility and target specificity . Substituting with the racemate or opposite enantiomer introduces uncontrolled stereochemical variables that can compromise reaction yields, enantiomeric excess in final products, and pharmacological profiles . Procurement of the incorrect stereoisomer therefore presents a significant risk of experimental failure and resource waste in stereospecific research and development programs.

(S)-Enantiomer
Opposite stereochemistry may alter biological target recognition and synthetic diastereoselectivity.
Racemic Mixture
50% opposite enantiomer may introduce uncontrolled stereochemical variables, lowering ee and reproducibility.

Comparator Analysis


Enantiomeric Purity vs. Racemic Mixture

Commercial sources of the (R)-enantiomer (CAS 1354002-75-7) consistently specify a minimum purity of ≥98% (NLT 98%) as determined by HPLC , whereas the racemic mixture (CAS 1217862-95-7) is offered with a lower minimum purity specification of 95% . This difference in stated purity can impact the effective concentration of the desired stereoisomer in the racemate, which contains only 50% of the active (R)-enantiomer by mass.

Enantiomeric Purity
Data to verify
≥98% (R) vs 95% racemate
Supports stereochemical control and consistent stoichiometry
Vendor-reported HPLC purity; 100% vs 50% enantiomeric content
Chiral building blocks Enantiomeric purity Pharmaceutical intermediates

Stereochemical Specificity vs. (S)-Enantiomer

The (R)-enantiomer (CAS 1354002-75-7) and (S)-enantiomer (CAS 1354000-55-7) are distinct chemical entities with opposing optical rotations. While specific rotation data for the free acid is not publicly disclosed, the related (R)-3-hydroxypiperidine hydrochloride exhibits a positive optical rotation of +7.5° (c=2, CH3OH) , and the (S)-enantiomer shows a negative rotation of -6.5° (c=1, methanol) . This stereochemical divergence directly impacts binding affinity in biological systems and diastereoselectivity in asymmetric synthesis.

Stereochemical Configuration
Class-level inference
(R) vs (S) opposite optical rotation
Critical for target binding and diastereoselective synthesis
Class-level inference based on related piperidine derivatives
Chiral resolution Optical rotation Enantioselective synthesis

Documentation and Synthetic Utility

The (R)-3-hydroxy-piperidin-1-yl)-acetic acid (CAS 1354002-75-7) is offered by multiple vendors with comprehensive analytical documentation including NMR, HPLC, and LC-MS , whereas the non-hydroxylated analog piperidin-1-yl-acetic acid (CAS 3235-67-4) is primarily available as an achiral building block with fewer analytical specifications . The presence of the hydroxyl group in the target compound enables additional synthetic handles for derivatization, which is absent in the non-hydroxylated comparator.

Analytical Documentation
Supporting evidence
NMR, HPLC, LC-MS available
Reduces QC burden and enables method development
Hydroxyl group adds synthetic versatility vs non-hydroxylated analog
Chiral building blocks Analytical documentation Procurement readiness

Best Application Scenarios


γ-Secretase Modulator Synthesis

The (R)-enantiomer serves as a key chiral building block in the synthesis of piperidinyl acetic acid γ-secretase modulators, which are under investigation for Alzheimer's disease [1]. The stereochemical purity (≥98%) ensures consistent diastereoselectivity in the critical lactam formation step, a process where racemic or opposite enantiomer starting materials would yield unpredictable product profiles .

Chiral Method Development

The well-defined (R)-configuration and availability of high-purity material (NLT 98%) make this compound an ideal candidate for developing and validating chiral HPLC methods [1]. Its opposite enantiomer (CAS 1354000-55-7) is also commercially available, enabling robust chiral separation protocol development .

Neurological Disorder Drug Discovery

3-Hydroxypiperidine derivatives are frequently employed as intermediates in the synthesis of compounds targeting the central nervous system [1]. The (R)-enantiomer's specific stereochemistry is critical for achieving desired target engagement and pharmacokinetic properties in drug candidates, where substitution with the racemate would dilute potency and confound SAR studies .

Application
Selection Property
Validation Focus
γ-Secretase modulator research
(R)-enantiomer purity and defined stereochemistry
Diastereoselectivity assessment in lactam formation
Chiral HPLC method development
Well-characterized (R)-configuration and documented purity
Enantiomeric separation validation with opposite enantiomer
CNS drug discovery research
Enantiomer-specific target engagement context
Enantiomer-dependent SAR and potency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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